![molecular formula C22H17ClN4OS B12574519 N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea CAS No. 325769-33-3](/img/structure/B12574519.png)
N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea typically involves the reaction of 4-chloroaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed through the formation of an intermediate, which then reacts with 4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazole to yield the final product. Common reagents used in this synthesis include solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(4-Chlorophenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
N-(4-Chlorophenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
325769-33-3 |
|---|---|
Molekularformel |
C22H17ClN4OS |
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[4-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C22H17ClN4OS/c1-14-3-2-4-16(13-14)19-20(15-9-11-24-12-10-15)29-22(26-19)27-21(28)25-18-7-5-17(23)6-8-18/h2-13H,1H3,(H2,25,26,27,28) |
InChI-Schlüssel |
DWSMRKUCDWMJGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


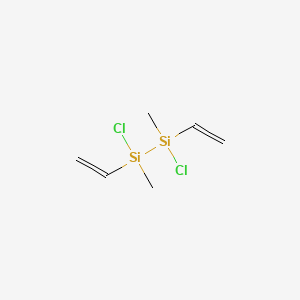
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
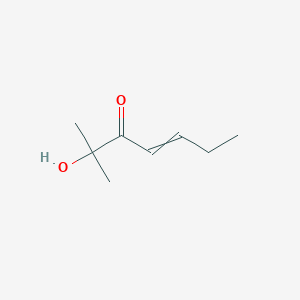
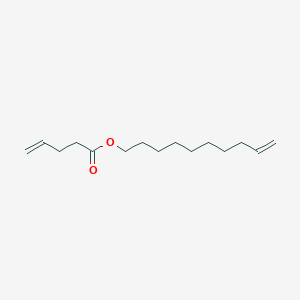
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
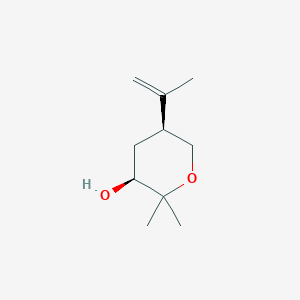
![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
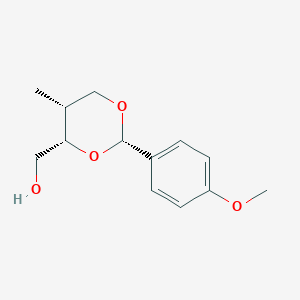
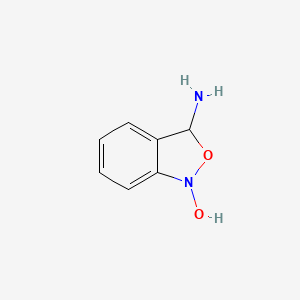
![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)

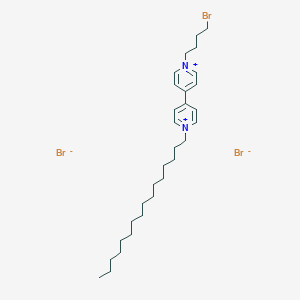
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)
